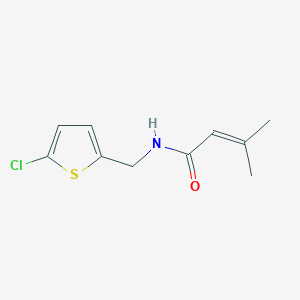

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide

Description

N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is an amide derivative characterized by a 5-chlorothiophene ring linked via a methylene group to the nitrogen of a 3-methylbut-2-enamide moiety. The thiophene ring introduces sulfur-based aromaticity, while the chlorine substituent at the 5-position enhances electrophilicity. The α,β-unsaturated enamide group may confer reactivity toward nucleophilic additions or participation in conjugation-based interactions.

Properties

Molecular Formula |

C10H12ClNOS |

|---|---|

Molecular Weight |

229.73 g/mol |

IUPAC Name |

N-[(5-chlorothiophen-2-yl)methyl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C10H12ClNOS/c1-7(2)5-10(13)12-6-8-3-4-9(11)14-8/h3-5H,6H2,1-2H3,(H,12,13) |

InChI Key |

WHYFVMJLOUAIIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=C(S1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Amide Formation: The chlorinated thiophene is reacted with an appropriate amine and an acylating agent to form the amide bond.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Chemistry: n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological macromolecules, leading to changes in their activity and function .

Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic applications. They have shown promise as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes. Their unique chemical properties make them valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide with related compounds:

*Estimated based on formula C₁₀H₁₁ClNOS.

Key Observations:

- Electronic Effects : The 5-chlorothiophene group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide’s phthalimide ring .

- Solubility: Thiophene derivatives often exhibit higher lipophilicity compared to phenolic analogs (e.g., Compound 4), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

n-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with chlorine, which is known to influence its biological properties. The presence of the amide functional group is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including melanoma and ovarian cancer cells. These effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways.

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Melanoma | Induces apoptosis | |

| Similar Thiophene Derivative | Ovarian Cancer | Inhibits cell proliferation |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Enzymes such as soluble epoxide hydrolase (SEH) play crucial roles in metabolic pathways, and inhibitors can modulate these pathways for therapeutic benefits. The interaction between this compound and SEH could provide insights into its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.

- Enzyme Interaction : By inhibiting specific enzymes involved in tumor metabolism or proliferation, the compound can exert anti-neoplastic effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing context for understanding this compound:

-

Study on Thiophene Derivatives : A study demonstrated that a series of thiophene-based compounds exhibited significant anticancer activity against various cell lines, suggesting a common mechanism among structurally similar compounds.

"The thiophene derivatives showed promising results in inhibiting tumor growth in vitro."

-

Enzyme Inhibition Studies : Research has highlighted the role of thiophene compounds in inhibiting enzymes associated with cancer progression, emphasizing their potential as therapeutic agents.

"Inhibition of soluble epoxide hydrolase by thiophene derivatives could lead to enhanced anticancer effects."

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((5-Chlorothiophen-2-yl)methyl)-3-methylbut-2-enamide, and how can reaction conditions be optimized?

- Methodology : Acylation of 5-chlorothiophen-2-ylmethylamine with 3-methylbut-2-enoyl chloride in anhydrous pyridine under argon at 0°C, followed by gradual warming to room temperature (RT) and purification via flash chromatography (silica gel) .

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and solvent (dry pyridine) to minimize side products. Acidic workup (1 M HCl) ensures precipitation of the product.

| Reagent | Molar Ratio | Conditions | Yield |

|---|---|---|---|

| 3-Methylbut-2-enoyl chloride | 1.2 | 0°C → RT, 5 h | 65–75%* |

| 5-Chlorothiophen-2-ylmethylamine | 1.0 | Pyridine, argon | — |

| *Based on analogous synthesis in . |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Look for vinyl proton signals (δ 5.8–6.3 ppm, multiplet) and thiophene protons (δ 7.1–7.4 ppm, doublets) .

- ¹³C-NMR : Carbonyl (C=O) at ~165–170 ppm and olefinic carbons at ~120–130 ppm.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological applications?

- Experimental Design :

Synthesize derivatives with modifications to the thiophene ring (e.g., substituent position) or enamide backbone (e.g., alkyl chain length).

Test cytotoxicity against human tumor cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for analogous 5-chlorothiophene derivatives .

Correlate electronic (Hammett σ values) or steric parameters with bioactivity using regression analysis.

- Data Interpretation : Compare IC₅₀ values to identify critical functional groups. For example, chlorothiophene derivatives show enhanced activity due to improved membrane permeability .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets or crystal packing behavior?

- Molecular Docking : Use PubChem 3D conformers (e.g., InChIKey: UDZFEEZSGXXYAL-DHZHZOJOSA-N) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2).

- Crystal Packing Analysis : Employ Mercury software to visualize potential hydrogen-bonding networks (amide N–H⋯O=C) and π-stacking of thiophene rings.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites for electrophilic substitution .

Q. How should researchers address contradictory data in synthesis yields or biological assay results?

- Triangulation : Cross-validate NMR/MS data with alternative techniques (e.g., X-ray crystallography if single crystals are obtainable via SHELXL ).

- Methodological Revisions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.